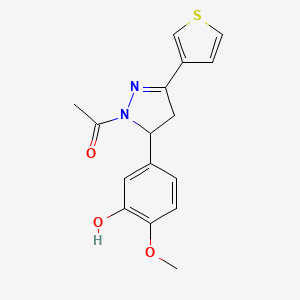
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazole ring substituted with a thiophene moiety and a hydroxymethoxyphenyl group. Its molecular formula is C21H20O6S, and it exhibits properties typical of bioactive compounds in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, it was found that certain pyrazole derivatives exhibited IC50 values in the range of 100-200 µg/mL against colorectal carcinoma (HCT116) and lung cancer (A549) cell lines . The presence of the hydroxymethoxyphenyl group is thought to enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. A related study indicated that similar compounds showed significant inhibition of inflammatory markers in vitro, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been extensively researched. The compound has shown promising results against various bacterial strains. For example, a study reported that related pyrazole derivatives demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that the compound could be explored for potential use in treating bacterial infections.
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar compounds:
-
Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects of pyrazole derivatives.
- Method : MTT assay was performed on HCT116 and A549 cell lines.
- Results : Compounds exhibited IC50 values ranging from 150 to 200 µg/mL, indicating moderate to strong anticancer activity.
-
Anti-inflammatory Evaluation :
- Objective : To investigate the anti-inflammatory effects using LPS-induced RAW 264.7 macrophages.
- Method : ELISA was used to measure cytokine levels.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations of 50 µg/mL.
-
Antimicrobial Study :
- Objective : To determine the antimicrobial efficacy against selected pathogens.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited zones of inhibition greater than 15 mm against both Staphylococcus aureus and Escherichia coli.
Data Tables
Propiedades
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10(19)18-14(8-13(17-18)12-5-6-22-9-12)11-3-4-16(21-2)15(20)7-11/h3-7,9,14,20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXFVFERFCQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














